molecular formula C17H12Cl2N2O2S B6090792 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Numéro de catalogue: B6090792
Poids moléculaire: 379.3 g/mol
Clé InChI: QZCVRVZMRXFDGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first developed by GlaxoSmithKline in 2006 for the treatment of atherosclerosis and other metabolic disorders. Since then, GW3965 has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide activates LXR by binding to its ligand-binding domain and inducing a conformational change that allows the receptor to recruit coactivators and regulate gene expression. LXR regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and immunity, including ABCA1, ABCG1, SREBP-1c, FAS, PPARγ, and IL-10. By regulating these genes, this compound can improve lipid and glucose homeostasis, reduce inflammation, and enhance immune function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Increased expression of ABCA1 and ABCG1, which promote cholesterol efflux from macrophages and reduce atherosclerosis.
- Increased expression of SREBP-1c and FAS, which promote fatty acid synthesis and storage in adipose tissue and liver.
- Increased expression of PPARγ, which promotes insulin sensitivity and glucose uptake in adipose tissue and muscle.
- Increased expression of IL-10, which reduces inflammation and enhances immune function.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for LXR.
- Good solubility in organic solvents and aqueous buffers.
- Availability of commercial sources.
Some of the limitations include:
- Potential cytotoxicity and off-target effects at high concentrations.
- Limited stability in solution.
- Limited bioavailability and pharmacokinetic properties in vivo.

Orientations Futures

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several potential future directions for research and development, including:
- Development of more potent and selective LXR agonists with improved pharmacokinetic properties and reduced toxicity.
- Investigation of the therapeutic potential of this compound in other diseases, such as Alzheimer's disease, Parkinson's disease, and autoimmune diseases.
- Elucidation of the molecular mechanisms underlying the effects of this compound on lipid and glucose metabolism, inflammation, and immunity.
- Development of novel drug delivery systems for this compound to enhance its bioavailability and efficacy in vivo.

Méthodes De Synthèse

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves several steps, starting from the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole to form 4-(2,4-dichlorophenyl)-1,3-thiazole-2-amine. The intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent to obtain this compound. The final product is purified by column chromatography and characterized by spectroscopic techniques.

Applications De Recherche Scientifique

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to activate LXR, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and immunity. By activating LXR, this compound can improve lipid and glucose homeostasis, reduce inflammation, and inhibit tumor growth.

Propriétés

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-15-5-3-2-4-12(15)16(22)21-17-20-14(9-24-17)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVRVZMRXFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.